1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene
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Overview
Description
1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-[(2-methoxyethoxy)methoxy]toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-6-[(2-methoxyethoxy)methoxy]-1-cyclohexene
Comparison: 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromomethyl and methoxyethoxy groups allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
113101-99-8 |
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Molecular Formula |
C11H15BrO3 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5H,6-9H2,1H3 |
InChI Key |
LZIBRVMBKZNHIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
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